N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
Description
N'-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic organic compound featuring a benzothiazole core substituted with methoxy groups at positions 4 and 7. This moiety is linked via a carbohydrazide bridge to a 4-oxo-4H-chromene-2-carboxyl group. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anticancer, and anticonvulsant activities . The carbohydrazide functional group enhances molecular interactions with biological targets, such as enzymes or receptors, through hydrogen bonding and π-stacking .
Properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-25-13-7-8-14(26-2)17-16(13)20-19(28-17)22-21-18(24)15-9-11(23)10-5-3-4-6-12(10)27-15/h3-9H,1-2H3,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUKMFCDHPUWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 4-oxo-4H-chromene-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiazole Ring
The benzothiazole ring in the target compound is substituted with 4,7-dimethoxy groups , which enhance solubility and electronic effects compared to halogenated or alkylated analogs. For instance:
- N'-(4-Chlorobenzylidene)-4-methylthiazole-5-carbohydrazide () replaces methoxy with a chloro group, reducing electron-donating capacity and altering melting points (180–182°C vs. unreported for the target) .
- Z14 (ZINC27742665) () features a 6-ethoxybenzothiazole, where the ethoxy group may influence steric bulk and metabolic stability compared to methoxy .
Hydrazide Linkage and Linked Moieties
- Carbohydrazide vs. Semicarbazone : The target compound’s carbohydrazide group (–CONHNH–) differs from semicarbazones (–NHCONH–) in , which showed anticonvulsant activity. This structural distinction may affect hydrogen-bonding patterns and target selectivity .
- Chromene vs. Triazole : Unlike triazole-linked compounds (), the chromene moiety in the target compound introduces a planar, conjugated system that could enhance fluorescence properties or π-π interactions in biological systems .
Key Structural Comparisons (Table 1)
Spectroscopic and Analytical Data
- IR Spectroscopy : The absence of a C=S band (~1243–1258 cm⁻¹) in the target compound distinguishes it from thioamide analogs (). Expected C=O stretches (~1660–1680 cm⁻¹) align with carbohydrazide derivatives .
- NMR : The 4,7-dimethoxy groups on benzothiazole would produce distinct aromatic proton signals (δ 3.8–4.0 ppm for OCH₃) and deshielded chromene protons (δ 6.5–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺) and isotopic patterns (for Br/Cl in analogs) help confirm molecular formulas, as seen in .
Biological Activity
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a synthetic compound that has attracted attention in biomedical research due to its potential therapeutic applications. This article delves into its biological activity, focusing on mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a chromene structure with a carbohydrazide group. This unique configuration contributes to its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Antioxidant Activity : It has been observed to modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses.
- Gene Expression Modulation : The compound can influence the expression of genes related to inflammation and apoptosis.
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anti-inflammatory effects. For instance, similar compounds have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models .
Anticancer Activity
Studies have demonstrated that compounds with a similar structure can induce apoptosis in cancer cells through the activation of caspases and modulation of the NF-kB pathway. This suggests that this compound may also possess anticancer properties by targeting these pathways .
Antioxidant Activity
The compound's antioxidant potential is supported by its ability to enhance the expression of heme oxygenase-1 (HO-1), which plays a crucial role in cellular defense against oxidative stress. This activity is particularly relevant in the context of neuroprotection and inflammation .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-1β production | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Antioxidant | Enhancement of HO-1 expression |
Case Study 1: Anti-inflammatory Effects
In a study involving RAW264.7 cells, a derivative similar to this compound was found to significantly decrease LPS-induced nitric oxide production. This highlights its potential application in treating inflammatory diseases .
Case Study 2: Anticancer Potential
A study evaluating various benzothiazole derivatives demonstrated that certain compounds could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. This suggests that this compound may also have similar effects .
Q & A
Basic: What are the key synthetic routes for N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide?
The synthesis typically involves multi-step organic reactions:
- Benzothiazole ring formation : Reacting 4,7-dimethoxy-2-aminothiophenol with a carbonyl source under acidic conditions .
- Chromene-carbohydrazide coupling : Condensation of the chromene-2-carboxylic acid derivative with the benzothiazole hydrazine intermediate, often using coupling agents like EDC/HOBt .
- Purification : Recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the pure product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Temperature control : Lower temperatures (0–5°C) during condensation steps to minimize side reactions .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate benzothiazole ring closure .
- Solvent systems : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, while dichloromethane reduces hydrolysis risks .
- Real-time monitoring : TLC (Rf tracking) and HPLC to assess reaction progress and purity .
Basic: What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, chromene carbonyl at δ 170–175 ppm) .
- IR spectroscopy : Confirm hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) complement experimental data for structural validation?
- Geometry optimization : Compare calculated (DFT/B3LYP/6-311G**) and experimental bond lengths/angles to confirm stereoelectronic effects .
- NMR chemical shift prediction : Tools like Gaussian or ACD/Labs simulate spectra to resolve ambiguities in overlapping signals .
Basic: What biological activities are associated with this compound?
Preliminary studies on analogs suggest:
- Antimicrobial activity : Inhibition of bacterial DNA gyrase (MIC ~2–8 µg/mL against S. aureus) .
- Anticancer potential : Apoptosis induction in HeLa cells via caspase-3 activation .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~10 µM) .
Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Substituent effects :
- Methoxy groups at 4,7-positions on benzothiazole enhance lipophilicity and membrane permeability .
- Electron-withdrawing groups (e.g., Cl) on chromene improve enzyme-binding affinity .
- Scaffold hybridization : Fusing with quinazoline or pyrazole moieties modulates selectivity for kinase targets .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Aqueous solubility at pH 7.4 is low (~2 µg/mL), necessitating DMSO or cyclodextrin-based formulations .
- Stability : Degrades in acidic media (t₁/₂ <24 hrs at pH 2.0) but stable at pH 7.4 for 72 hrs .
Advanced: How can degradation pathways be analyzed to improve formulation strategies?
- Forced degradation studies : Expose to heat (40°C), light (UV), and oxidative (H₂O₂) conditions, followed by LC-MS to identify breakdown products (e.g., hydrazine cleavage) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under storage conditions .
Basic: What in vitro assays are recommended for initial biological screening?
- Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., MMP-9) .
- Antimicrobial testing : Broth microdilution (CLSI guidelines) .
Advanced: How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite profiling : Use LC-MS/MS to detect active metabolites that may explain discrepancies .
- Target validation : CRISPR/Cas9 knockout of putative targets (e.g., COX-2) to confirm mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
